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An In-Depth Technical Guide to 5-Hydroxy-2-methoxyphenylboronic acid

Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug

development professionals on 5-Hydroxy-2-methoxyphenylboronic acid. It delves into the

compound's synthesis, core physicochemical properties, and its critical applications in modern

organic and medicinal chemistry, with a focus on field-proven insights and the causality behind

experimental choices.

Introduction: The Strategic Value of a Substituted
Phenylboronic Acid
Phenylboronic acids (PBAs) are a cornerstone of modern synthetic chemistry, prized for their

versatility, stability, and relatively low toxicity.[1][2] Their most prominent role is in the palladium-

catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for

constructing carbon-carbon bonds with exceptional precision.[3][4] This reaction has

revolutionized the synthesis of complex organic molecules, including pharmaceuticals,

agrochemicals, and advanced materials.[5][6]

Within this vital class of reagents, 5-Hydroxy-2-methoxyphenylboronic acid (CAS: 1072952-

43-2) emerges as a particularly valuable building block. Its unique substitution pattern—a
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hydroxyl group and a methoxy group positioned para and ortho to the boronic acid moiety,

respectively—offers distinct advantages. These functional groups provide handles for further

chemical modification and can significantly influence the electronic properties of the molecule,

modulating its reactivity and the physicochemical properties of its derivatives, such as solubility

and biological target engagement.[1][7] This guide provides an in-depth exploration of this

reagent, from its synthesis to its strategic deployment in complex synthetic workflows.

Core Physicochemical & Structural Data
A thorough understanding of a reagent's fundamental properties is paramount for its effective

use. The key data for 5-Hydroxy-2-methoxyphenylboronic acid are summarized below.

Property Value Reference(s)

CAS Number 1072952-43-2 [8][9][10]

Molecular Formula C₇H₉BO₄ [8][9]

Molecular Weight 167.96 g/mol [8][9]

Appearance
Typically a white to off-white

solid
[11]

Purity
≥97% (Typical commercial

grade)
[8]

Solubility
Soluble in polar organic

solvents (e.g., Methanol, DMF)
[11]

Storage
Room temperature, in a dry,

inert atmosphere
[10]

Synthesis of Arylboronic Acids: A Validated
Protocol
The synthesis of arylboronic acids is a well-established process in organic chemistry. One of

the most common and reliable methods involves the reaction of an aryl organometallic

intermediate (such as a Grignard or organolithium reagent) with a trialkyl borate ester at low

temperatures, followed by acidic hydrolysis.[2][12] The phenolic hydroxyl group is acidic and
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incompatible with the highly basic organometallic reagents, necessitating a protection strategy

prior to the borylation step.

Diagram: General Synthesis Workflow
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General Synthesis of a Hydroxyphenylboronic Acid

Phase 1: Preparation

Phase 2: Borylation

Phase 3: Deprotection & Isolation

Starting Material
(e.g., 4-Bromo-2-methoxyphenol)

Protection of Hydroxyl Group
(e.g., with BOC, Benzyl)

Protecting Agent, Base

Formation of Organometallic Intermediate
(Grignard or Organolithium)

Mg or n-BuLi
Anhydrous THF

Reaction with Borate Ester
(e.g., Triisopropyl borate)

Low Temp (-78 °C)

Acidic Hydrolysis/Work-up

aq. HCl or NH4Cl

Deprotection

Acid or Hydrogenolysis

Purification
(Crystallization/Chromatography)

Final Product
(5-Hydroxy-2-methoxyphenylboronic acid)

Click to download full resolution via product page

Caption: General workflow for arylboronic acid synthesis.
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Step-by-Step Synthesis Protocol
This protocol is a representative methodology adapted from established procedures for

preparing hydroxyphenylboronic acids.[11][12]

Step 1: Protection of the Phenolic Hydroxyl Group

Rationale: The acidic proton of the phenol would quench the Grignard or organolithium

reagent. Protection, for instance as a tert-butyldimethylsilyl (TBDMS) ether, is essential.

Dissolve the starting material (e.g., 4-bromo-2-methoxyphenol, 1.0 equiv.) in anhydrous

dichloromethane (DCM) under an inert atmosphere (Argon or Nitrogen).

Add imidazole (1.5 equiv.) followed by the dropwise addition of TBDMS-Cl (1.2 equiv.).

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until completion.

Quench with water, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄,

and concentrate in vacuo to yield the protected bromophenol, which can often be used

without further purification.

Step 2: Grignard Reagent Formation and Borylation

Rationale: The Grignard reagent converts the electrophilic aryl bromide into a potent

nucleophile. The subsequent reaction with a borate ester at very low temperatures prevents

side reactions.

To a flame-dried, three-necked flask containing magnesium turnings (1.2 equiv.) under

argon, add a small crystal of iodine (as an initiator).

Add a solution of the protected bromophenol (1.0 equiv.) in anhydrous tetrahydrofuran (THF)

dropwise. The reaction is initiated by gentle warming and then maintained at a gentle reflux

until the magnesium is consumed.

Cool the resulting Grignard solution to -78 °C using a dry ice/acetone bath.

Add triisopropyl borate (1.5 equiv.) dropwise, ensuring the internal temperature remains

below -60 °C.
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Allow the mixture to warm slowly to room temperature and stir overnight.

Step 3: Hydrolysis and Deprotection

Rationale: Acidic workup hydrolyzes the borate ester to the boronic acid and simultaneously

removes the acid-labile silyl protecting group.

Cool the reaction mixture to 0 °C and slowly quench by adding 2M aqueous HCl.

Stir vigorously for 1-2 hours until both hydrolysis and deprotection are complete (monitored

by TLC).

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure.

Purify the crude product by recrystallization or column chromatography on silica gel to yield

pure 5-Hydroxy-2-methoxyphenylboronic acid.

Key Applications in Synthesis and Drug Discovery
The utility of 5-Hydroxy-2-methoxyphenylboronic acid is most pronounced in the

construction of biaryl and heteroaryl-aryl structures, which are privileged motifs in medicinal

chemistry and materials science.[11]

The Suzuki-Miyaura Cross-Coupling Reaction
This is arguably the most important application of boronic acids.[13] The reaction creates a C-C

bond between the boronic acid's aryl group and an aryl or vinyl halide/triflate, catalyzed by a

palladium(0) complex.[4][14]

The reaction proceeds through a well-defined catalytic cycle involving three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the

coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b1437248?utm_src=pdf-body
https://www.benchchem.com/product/b1437248?utm_src=pdf-body
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_2_Ethoxy_5_methoxyphenylboronic_acid_CAS_957065_85_9.pdf
https://myers.faculty.chemistry.harvard.edu/sites/g/files/omnuum7271/files/myers/files/12-the_suzuki_reaction.pdf
https://en.wikipedia.org/wiki/Suzuki_reaction
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://en.wikipedia.org/wiki/Suzuki_reaction
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1437248?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Transmetalation: The organic group from the boronic acid is transferred to the palladium

center. This step requires activation of the boronic acid with a base (e.g., K₂CO₃, K₃PO₄) to

form a more nucleophilic "ate" complex.[4][14] This is the causality behind the mandatory

presence of a base in the reaction.

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are

expelled from the coordination sphere, forming the final biaryl product and regenerating the

active Pd(0) catalyst to re-enter the cycle.[4]

Catalytic Cycle

Pd(0)L_n
(Active Catalyst)

Oxidative
Addition

R¹-Pd(II)L_n-X

R¹-X

Transmetalation

R¹-Pd(II)L_n-R²
[R²-B(OH)₃]⁻

R¹-R²
Reductive
Elimination

Biaryl Product
(R¹-R²)

Aryl Halide
(R¹-X)

Boronic Acid
(R²-B(OH)₂)

Boronate 'ate' Complex
[R²-B(OH)₃]⁻

Base (e.g., K₂CO₃)

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0

equiv.), 5-Hydroxy-2-methoxyphenylboronic acid (1.2-1.5 equiv.), a palladium catalyst

(e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).[15]

Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/Water or

DMA.[15][16] The choice of solvent is critical for solubilizing all components and influencing

reaction kinetics.
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Reaction Execution: Heat the mixture to the desired temperature (typically 80-120 °C) and

stir until the starting material is consumed (monitored by TLC or LC-MS).

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate and water.

Separate the organic layer, and extract the aqueous phase with ethyl acetate.

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter,

and concentrate in vacuo. Purify the crude product by column chromatography on silica gel

to obtain the desired biaryl compound.[16]

Building Block in Medicinal Chemistry and Drug
Discovery
The 5-hydroxy-2-methoxyphenyl motif is a valuable scaffold in drug design.

Modulation of Pharmacokinetics: The methoxy group is often metabolically stable and can

improve oral bioavailability. The hydroxyl group provides a site for hydrogen bonding, which

can enhance binding affinity to biological targets, or it can be a point for conjugation or

prodrug strategies.[1][17]

Targeted Therapies: Boronic acids themselves can act as inhibitors of specific enzymes,

most notably proteases, by forming a reversible covalent bond with a catalytic serine or

threonine residue.[2] While 5-Hydroxy-2-methoxyphenylboronic acid is primarily used as

a structural building block, its boronic acid moiety has inherent potential for direct biological

interaction.[5]

Sensor Technology: Phenylboronic acids are known to reversibly bind with diols, a property

exploited in the development of glucose sensors.[17][18] The specific electronic tuning

provided by the hydroxy and methoxy substituents can modulate this binding affinity, opening

avenues for its use in developing specialized biosensors.[17]
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Core Applications

5-Hydroxy-2-methoxyphenylboronic acid

Suzuki-Miyaura
Cross-Coupling

Medicinal Chemistry
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Materials Science

Synthesis of Biaryl Drugs Probe & Sensor Development OLEDs & Functional Polymers
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Caption: Key application areas for the title compound.

Spectroscopic Profile (Predicted)
Experimental spectral data is best obtained from a Certificate of Analysis for a specific batch.

However, a predicted profile based on the known structure provides a valuable reference for

characterization.
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Spectroscopy Predicted Features

¹H NMR

- Aromatic Protons: 3 distinct signals in the

aromatic region (~6.5-7.5 ppm), likely exhibiting

doublet and doublet-of-doublets splitting

patterns. - Methoxy Protons: A sharp singlet at

~3.8-4.0 ppm corresponding to the -OCH₃

group. - Hydroxyl Protons: A broad singlet for

the phenolic -OH (variable shift, ~5-9 ppm) and

two broad singlets for the boronic acid -B(OH)₂

protons (can exchange with D₂O).

¹³C NMR

- Aromatic Carbons: 6 signals in the aromatic

region (~110-160 ppm). The carbons attached

to the oxygen atoms (C-OH and C-OCH₃) will be

the most downfield. The carbon attached to the

boron (C-B) will also have a characteristic shift. -

Methoxy Carbon: A signal around 55-60 ppm for

the -OCH₃ carbon.

Mass Spec (HRMS)

- Molecular Ion [M+H]⁺: Expected m/z value of

169.0666 for the C₇H₁₀BO₄⁺ species. -

Fragmentation: Potential loss of water (-18) and

other characteristic fragments.

Conclusion
5-Hydroxy-2-methoxyphenylboronic acid is more than just a reagent; it is a strategic tool for

molecular construction. Its pre-installed functional handles and well-defined electronic

properties make it an exceptionally versatile building block for creating novel compounds with

tailored properties. Its primary application in Suzuki-Miyaura coupling provides a reliable

pathway to complex biaryl structures that are central to pharmaceutical and materials science

innovation. As the demand for sophisticated molecular architectures continues to grow, the

importance of well-designed, functionalized reagents like 5-Hydroxy-2-
methoxyphenylboronic acid will only increase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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